molecular formula C10H8Cl2N2 B3063064 1-(3,4-dichlorobenzyl)-1H-imidazole CAS No. 56643-72-2

1-(3,4-dichlorobenzyl)-1H-imidazole

Cat. No.: B3063064
CAS No.: 56643-72-2
M. Wt: 227.09 g/mol
InChI Key: AYZFQKPOALRPNQ-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Heterocyclic Scaffolds in Bioactive Compounds

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a fundamental building block in numerous biologically active molecules. biomedpharmajournal.orgdigitellinc.com Its prevalence is notable in natural products essential to life, such as the amino acid histidine, histamine, and nucleic acids. biomedpharmajournal.org The unique structural and electronic properties of the imidazole nucleus confer upon it a wide range of pharmacological activities, including antimicrobial, anticancer, antifungal, and anti-inflammatory properties. nih.govijpsjournal.comresearchgate.netresearchgate.net

The therapeutic importance of the imidazole scaffold is underscored by its presence in a variety of FDA-approved drugs. nih.gov The ring's ability to act as both a hydrogen bond donor and acceptor, coupled with its high affinity for metal ions, allows imidazole-containing molecules to readily bind with a diverse array of enzymes and receptors. researchgate.netresearchgate.net This capacity for multiple weak interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, is crucial for its biological efficacy. nih.govresearchgate.net The electron-rich nature of the two nitrogen atoms within the aromatic ring is a key factor in these interactions. digitellinc.comnih.gov Researchers continue to explore imidazole derivatives for novel therapeutic agents due to their proven track record and versatile chemical nature, which allows for extensive structural modifications to optimize activity and pharmacokinetic properties. biomedpharmajournal.orgresearchgate.net

Overview of the Chemical Class and Research Significance of 1-(3,4-dichlorobenzyl)-1H-imidazole

This compound is a synthetic organic compound that belongs to the N-substituted imidazole class. ontosight.ai Structurally, it features an imidazole ring where one of the nitrogen atoms is connected to a benzyl (B1604629) group, which is itself substituted with two chlorine atoms at the 3 and 4 positions of the phenyl ring. ontosight.ai This compound is an area of interest in medicinal chemistry due to the established biological activities of the broader imidazole family. ontosight.ai

The research significance of this compound and related structures lies in the exploration of their potential pharmacological properties. Imidazole derivatives are widely investigated for a range of bioactivities, and the specific substitutions on the imidazole and benzyl rings play a critical role in modulating these effects. ontosight.ai The dichlorobenzyl moiety, in particular, is a common substituent in pharmacologically active compounds, often influencing factors like lipophilicity and binding interactions with biological targets. Research into compounds like this compound contributes to the understanding of structure-activity relationships within this chemical class, aiming to develop new agents with enhanced or specific activities, such as antifungal or antimicrobial effects. ontosight.ainih.gov

Table 1: Chemical Data for this compound

Property Value
Chemical Formula C₁₀H₈Cl₂N₂
Molecular Weight 227.09 g/mol
Common Synonyms 1-[(3,4-dichlorophenyl)methyl]imidazole
Chemical Identifier CHEMBL379436

| Class | N-Substituted Imidazole |

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
1-(3,4-Dichlorobenzyl)-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide
Bifonazole
Histamine
Histidine
Ketoconazole
Metronidazole (B1676534)
Miconazole (B906)
Omeprazole

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56643-72-2

Molecular Formula

C10H8Cl2N2

Molecular Weight

227.09 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]imidazole

InChI

InChI=1S/C10H8Cl2N2/c11-9-2-1-8(5-10(9)12)6-14-4-3-13-7-14/h1-5,7H,6H2

InChI Key

AYZFQKPOALRPNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN2C=CN=C2)Cl)Cl

Origin of Product

United States

In Vitro Elucidation of Mechanisms of Action of 1 3,4 Dichlorobenzyl 1h Imidazole and Analogs

Antifungal Mechanisms at the Molecular and Cellular Level

The antifungal properties of 1-(3,4-dichlorobenzyl)-1H-imidazole and related imidazole (B134444) compounds are multifaceted, primarily targeting the fungal cell's structural integrity and metabolic processes. These mechanisms collectively contribute to the inhibition of fungal growth and, in some cases, fungal cell death.

Ergosterol (B1671047) Biosynthesis Inhibition via Lanosterol (B1674476) 14-α-Demethylase Modulation

A primary mechanism of action for imidazole-based antifungal agents is the disruption of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The key enzyme inhibited by these compounds is lanosterol 14-α-demethylase (CYP51), a cytochrome P450 enzyme. nih.govnih.govwikipedia.org This enzyme catalyzes the removal of the 14-alpha-methyl group from lanosterol, a critical step in the ergosterol biosynthesis pathway. wikipedia.orgdrugbank.com Imidazole antifungals, including analogs of this compound, bind to the heme iron in the active site of lanosterol 14-α-demethylase. nih.gov This interaction prevents the enzyme from metabolizing its substrate, lanosterol.

The inhibition of lanosterol 14-α-demethylase leads to a depletion of ergosterol and a concurrent accumulation of lanosterol and other toxic sterol precursors within the fungal cell membrane. nih.gov This alteration in sterol composition disrupts the normal structure and function of the cell membrane, leading to increased permeability and ultimately inhibiting fungal growth. nih.gov The fungistatic effect of imidazoles at lower concentrations is largely attributed to this inhibition of ergosterol synthesis. nih.gov

Table 1: Key Research Findings on Ergosterol Biosynthesis Inhibition

Finding Organism(s) Studied Key Observation Reference(s)
Correlation between fungistatic effect and ergosterol synthesis inhibition Saccharomyces cerevisiae The fungistatic effect of imidazole antimycotics correlated with the inhibition of ergosterol synthesis and resulted in elevated lanosterol/ergosterol ratios. nih.gov
Dual action of imidazole derivatives Candida albicans, Trichophyton A novel imidazole derivative demonstrated both cell membrane damaging activity and inhibition of ergosterol biosynthesis. nih.gov
Target of azole antifungals Fungi Lanosterol 14α-demethylase (LDM) is the target of azole antifungals, which act by coordinating to the heme iron in the enzyme's active site. nih.gov

Membrane Integrity Disruption and Oxidative Stress Induction

Beyond the inhibition of ergosterol synthesis, this compound and its analogs can directly disrupt fungal membrane integrity and induce oxidative stress, contributing to their fungicidal activity.

At higher concentrations, imidazole antifungals can cause direct damage to the fungal cell membrane, a mechanism that is distinct from the inhibition of ergosterol biosynthesis. nih.gov This direct membrane damage leads to the leakage of intracellular components and contributes to the fungicidal effect of these compounds. nih.govnih.gov The cationic nature of some of these molecules can facilitate ionic interactions with the negatively charged components of the fungal cell membrane, leading to its disruption. nih.gov

Furthermore, treatment with azole antifungals can lead to the generation of reactive oxygen species (ROS) in fungal cells. mdpi.comnih.gov This induction of oxidative stress is a significant contributor to their antifungal activity. nih.govnih.gov The accumulation of ROS can damage cellular components such as proteins, lipids, and nucleic acids, ultimately leading to cell death. nih.gov Studies have shown that the presence of antioxidants can reduce the antifungal effect of certain imidazole derivatives, highlighting the role of oxidative stress in their mechanism of action. nih.gov The production of ROS appears to be a common pathway for cellular death induced by various fungicidal drugs, including azoles. nih.gov

Table 2: Research Findings on Membrane Disruption and Oxidative Stress

Finding Organism(s) Studied Key Observation Reference(s)
Direct membrane damage at high concentrations Saccharomyces cerevisiae Fungicidal effect at high concentrations involved rapid membrane damage, independent of ergosterol synthesis inhibition. nih.gov
ROS production as a common death pathway Saccharomyces cerevisiae, Candida albicans Fungicidal drugs, including azoles, induce a common oxidative damage cellular death pathway involving the formation of lethal ROS. nih.gov
Oxidative stress induction by clotrimazole Saccharomyces cerevisiae Clotrimazole treatment leads to oxidative stress, which is essential for the activation of stress response pathways. mdpi.com

Inhibition of Fungal Morphogenesis (e.g., Blastospore-Mycelial Transformation)

The ability of pathogenic fungi, such as Candida albicans, to switch between different morphological forms, like the transition from yeast-like blastospores to filamentous mycelia, is a crucial virulence factor. nih.gov Some imidazole derivatives have been shown to inhibit this dimorphic transition.

The inhibition of the blastospore-to-mycelial transformation can prevent the fungus from invading host tissues and forming biofilms, thereby reducing its pathogenicity. While the precise mechanisms are still under investigation, it is known that ergosterol is important for the function of membrane proteins involved in signaling pathways that regulate morphogenesis. Therefore, the disruption of ergosterol synthesis by imidazole compounds can indirectly affect this process. Additionally, some studies suggest that the inhibition of hyphal morphogenesis may be linked to the disruption of endocytosis. nih.gov For instance, the association of an imidazole derivative with fluconazole (B54011) has been shown to significantly inhibit the dimorphic transition in C. albicans. nih.gov

Anticancer Mechanistic Investigations in Cell Culture Models

In addition to their antifungal properties, imidazole derivatives, including those structurally related to this compound, have been investigated for their potential as anticancer agents. These investigations have primarily focused on their ability to modulate cellular proliferation and induce apoptosis in cancer cell lines.

Cellular Proliferation and Apoptosis Modulation

Imidazole-based compounds have demonstrated the ability to inhibit the growth of various cancer cell lines. nih.govnih.gov The mechanisms underlying this antiproliferative activity are diverse and can involve the targeting of various cellular processes essential for cancer cell survival and growth.

One of the proposed mechanisms is the interference with DNA synthesis, which halts cell growth and division. nih.gov Furthermore, some imidazole derivatives have been shown to induce apoptosis, or programmed cell death, in tumor cells. nih.gov Apoptosis is a critical process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer. Modulating apoptosis by targeting key regulatory proteins is a promising strategy for cancer therapy. nih.gov For instance, targeting proteins that inhibit apoptosis (IAPs) or activating pro-apoptotic pathways can lead to the selective killing of cancer cells. nih.gov While specific studies on this compound's direct effects on cancer cell proliferation and apoptosis are not extensively detailed in the provided context, the broader class of imidazole derivatives shows significant potential in this area.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Ergosterol
Lanosterol
Fluconazole
Clotrimazole
(Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides

Metabolic Pathway Interference (e.g., Glycolysis Disruption)

The disruption of fundamental metabolic pathways is a key strategy for inhibiting pathological cells or microorganisms. While direct evidence linking this compound to glycolysis disruption is not extensively documented, related imidazole derivatives have been shown to interfere with crucial metabolic processes. For instance, studies on novel imidazole derivatives have demonstrated an inhibitory effect on dehydrogenase activity, a critical component of cellular respiration and energy production. nih.gov The inhibition of such enzymes can significantly hamper the metabolic capacity of bacteria. nih.gov

Furthermore, targeting glycolysis has been identified as a viable strategy against bacterial infections, as seen with dimethyl fumarate (B1241708) (DMF), which exerts bacteriostatic effects on MRSA by hindering glycolysis. embopress.org Although not an imidazole, this highlights the principle that interfering with central carbon metabolism can be an effective antimicrobial approach. The ability of certain imidazole derivatives to inhibit key metabolic enzymes like dehydrogenases suggests a potential mechanism of action that warrants further investigation for compounds like this compound. nih.gov

Enzyme Target Inhibition (e.g., GSK-3β, PARP-1, p38 MAPK, CYP450)

Imidazole-containing compounds are recognized for their ability to inhibit a wide array of enzymes involved in various disease processes.

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase implicated in numerous diseases, including neurodegenerative disorders, diabetes, and cancer. mdpi.comescholarship.org Imidazole-based scaffolds, such as imidazo[1,5-a]pyridine (B1214698) and imidazo[1,2-b]pyridazine (B131497) derivatives, have been developed as potent GSK-3β inhibitors. mdpi.comescholarship.org These compounds demonstrate that the imidazole core can be effectively utilized to design inhibitors that fit into the ATP-binding pocket of the enzyme, highlighting a potential, yet unconfirmed, activity for this compound. mdpi.com

Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. researchgate.net Benzimidazole (B57391) carboxamide derivatives have been shown to be potent inhibitors of both PARP-1 and PARP-2, with some compounds exhibiting IC₅₀ values in the low nanomolar range, comparable to clinically used drugs like olaparib. researchgate.net This demonstrates the potential of the broader imidazole family to target this critical enzyme.

p38 Mitogen-Activated Protein Kinase (p38 MAPK): The p38 MAPK signaling pathway is central to the inflammatory response, making it a target for treating autoimmune diseases and some cancers. nih.govresearchgate.net Pyridinyl imidazole compounds are a well-established class of p38 MAPK inhibitors. nih.govnih.gov More recent research on N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives has identified compounds with significant p38 MAPK inhibitory activity, with IC₅₀ values in the nanomolar range. nih.gov

Cytochrome P450 (CYP450): The imidazole ring is a classic inhibitor of CYP450 enzymes due to the nitrogen atom's ability to coordinate with the heme iron of the enzyme. nih.govfrontiersin.org This property is a known liability for many imidazole-based drugs. frontiersin.org Studies on 1-substituted imidazoles show that they can inhibit various CYP isozymes, with the potency and selectivity depending on the nature of the substituent. nih.gov For example, a deuterated N-(3-fluorobenzyl) imidazole derivative was found to be a weak CYP450 inhibitor, a desirable trait for reducing drug-drug interactions. nih.gov

Table 1: Inhibitory Activity of Imidazole Analogs against Various Enzyme Targets

Compound Class Target Enzyme IC₅₀ Value Reference
Benzimidazole carboxamide (5cj) PARP-1 ~4 nM researchgate.net
Benzimidazole carboxamide (5cp) PARP-1 ~4 nM researchgate.net
N-substituted [4-(CF₃)-1H-imidazol-1-yl] amide (AA6) p38 MAP Kinase 403.57 ± 6.35 nM nih.gov
N-(3-fluorobenzyl)-4-(1-(methyl-d₃)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine (11) CYP450 >10 µM nih.gov

Antibacterial Modes of Action in In Vitro Systems

Imidazole derivatives exhibit a range of antibacterial activities through multiple mechanisms of action. researchgate.netresearchgate.netnih.govnih.gov

Fatty Acid Synthesis Pathway Inhibition (e.g., FabI)

Bacterial fatty acid synthesis (FAS) is an attractive target for new antibacterial agents because it is essential for the bacterium and distinct from the mammalian FAS system. nih.gov A key enzyme in this pathway is the enoyl-acyl carrier protein (ACP) reductase (FabI). nih.gov The potent antibacterial effects of certain coumarin/imidazole hybrids have been attributed to their ability to inhibit FabI and the related enzyme FabK. nih.gov This indicates that the imidazole scaffold can be used to develop inhibitors targeting this crucial step in bacterial membrane biosynthesis.

Nitric Oxide Metabolism Modulation

Many microbes, including bacteria and fungi, possess flavohemoglobins that function as nitric oxide (NO) dioxygenases, detoxifying NO to protect the cell from nitrosative stress, particularly from the host immune system. nih.govnih.gov Antimicrobial imidazoles, such as miconazole (B906) and clotrimazole, have been shown to inhibit this microbial NO metabolism. nih.govnih.gov They act by coordinating with the heme iron atom within the flavohemoglobin, thereby impairing its function. nih.govnih.gov Additionally, pyrimidine (B1678525) imidazole derivatives can inhibit inducible nitric oxide synthase (iNOS) by binding to the iNOS heme, preventing the formation of the active enzyme dimer. researchgate.net Targeting bacterial nitric oxide synthase (bNOS) is considered a promising strategy for developing new antibacterials against pathogens like MRSA. escholarship.org

Table 2: Inhibition of E. coli Nitric Oxide Dioxygenase (NOD) by Imidazole Antibiotics

Inhibitor Apparent Kᵢ (nM) Reference
Miconazole 80 nih.govnih.gov
Econazole 550 nih.govnih.gov
Clotrimazole 1300 nih.govnih.gov
Ketoconazole 5000 nih.govnih.gov

Cell Envelope Integrity Compromise

The bacterial cell envelope, including the cell wall and cell membrane, is a primary target for many antibiotics. Imidazole derivatives can compromise this barrier in several ways. mdpi.com The mechanism often involves disrupting the synthesis of essential cell wall components or directly interfering with the membrane structure. mdpi.com

For instance, clotrimazole, a well-known antifungal imidazole, also exhibits antibacterial activity by inhibiting the synthesis of ergosterol (in fungi) and related molecules necessary for cell wall integrity. medex.com.bd In Gram-negative bacteria, the outer membrane is stabilized by lipid A. An imidazole derivative has been shown to inhibit LpxC, a key enzyme in the lipid A biosynthesis pathway, with a minimum inhibitory concentration (MIC) of 4 μg/ml against P. aeruginosa. frontiersin.org Furthermore, certain amphiphilic imidazolium (B1220033) ionic liquids can insert their long cationic side chains into the phospholipid bilayer of the bacterial membrane, leading to membrane disorganization, leakage of cytoplasmic contents, and cell death. frontiersin.orgnih.gov

Inhibition of GlcN-6-P Synthase

Glucosamine-6-phosphate (GlcN-6-P) synthase is a crucial enzyme that catalyzes an early step in the pathway for synthesizing UDP-N-acetylglucosamine, a vital precursor for building blocks of the bacterial cell wall, such as peptidoglycan and lipopolysaccharide. nih.govnih.gov Consequently, inhibiting this enzyme is a promising strategy for developing new antimicrobial agents. nih.govnih.gov In vitro studies have shown that certain trisubstituted imidazole derivatives can inhibit the growth of various microorganisms. nih.gov Molecular docking simulations suggest that these compounds bind to the active site of GlcN-6-P synthase, with one derivative showing an estimated inhibition constant (Ki) of 8.56 µM against the enzyme from E. coli. nih.gov

Antiprotozoal Mechanistic Insights

The imidazole scaffold is a key feature in many compounds developed for their antimicrobial properties. researchgate.net Derivatives of this compound have been evaluated for their potential to combat protozoan parasites like Trypanosoma and Leishmania through various mechanisms.

Trypanosomal and Leishmanial Target Engagement

The survival of trypanosomatid parasites relies on unique biochemical pathways, which present attractive targets for drug development. Key enzymes in these pathways include trypanothione (B104310) reductase, dihydrofolate reductase-thymidylate synthase (DHFR-TS), and pteridine (B1203161) reductase 1 (PTR1). Additionally, the biosynthesis of glycosylphosphatidylinositol (GPI) anchors is crucial for the parasite's life cycle. nih.govnih.govnih.gov

Trypanothione Reductase (TryR): This enzyme is central to the trypanothione-based redox system of trypanosomatids, which protects the parasites from oxidative stress. Inhibition of TryR is a validated strategy for anti-trypanosomal drug discovery. Studies on mesoionic 1,3,4-thiadiazolium-2-aminide derivatives have shown that some compounds can inhibit TryR from both Leishmania infantum and Trypanosoma cruzi. nih.gov For instance, the compound MI-4-NO(2) demonstrated a non-competitive inhibition profile against L. infantum TryR. nih.gov Molecular docking studies suggest that these mesoionic compounds can bind to the substrate-binding site, as well as the NADPH and FAD binding sites of the enzyme. nih.gov

Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS) and Pteridine Reductase 1 (PTR1): Leishmania parasites are unable to synthesize folates de novo and rely on the folate salvage pathway, making enzymes like DHFR-TS and PTR1 essential for their survival. nih.gov PTR1, in particular, can compensate for DHFR inhibition, making dual inhibitors an attractive therapeutic approach. nih.gov Research on 2,4-diaminopyrimidine (B92962) derivatives has identified compounds that act as low-micromolar competitive inhibitors of both L. chagasi PTR1 and DHFR-TS. nih.gov Furthermore, some 2,4-diaminoquinazoline derivatives have shown selective inhibition of L. chagasi PTR1. nih.gov Thiadiazole derivatives have also been explored as inhibitors of Trypanosoma brucei PTR1, with some compounds showing mid-micromolar inhibitory activity. nih.gov

Glycosylphosphatidylinositol (GPI) Biosynthesis: GPI anchors are essential for attaching a wide array of proteins to the cell surface of eukaryotes, and they are particularly abundant in protozoan parasites. nih.govembopress.org The GPI biosynthesis pathway is conserved but has subtle differences between parasites and mammals, offering a window for selective inhibition. nih.govnih.gov Inhibition of this pathway can be lethal to parasites. google.com For example, the natural compound YW3548 has been shown to block a specific step in GPI synthesis in yeast and mammalian cells, demonstrating the feasibility of targeting this pathway. embopress.org While specific studies on this compound's direct effect on GPI biosynthesis are not detailed, the importance of this pathway in protozoa suggests it as a potential target for imidazole-based compounds. nih.govembopress.orgnih.gov

Nitroreductase-Mediated Activation Pathways

Nitroimidazoles are prodrugs that require reductive activation to exert their cytotoxic effects. nih.gov This activation is typically carried out by nitroreductases, enzymes that reduce the nitro group of the compound, leading to the formation of reactive radical species that can damage cellular components like DNA and proteins. nih.govnih.gov This process is more efficient under anaerobic conditions. nih.gov While the primary focus of this article is on a dichlorobenzyl-imidazole derivative, which is not a nitroimidazole, the principle of enzymatic activation is a relevant concept in antimicrobial drug action. The activity of nitroreductases is crucial for the efficacy of nitro-containing drugs, and resistance can emerge through various mechanisms, including the presence of nim genes that encode for nitroimidazole reductase activity. nih.gov

General Enzyme and Receptor Binding Profiling

Beyond their antiprotozoal potential, imidazole derivatives have been investigated for their ability to interact with a range of other enzymes and receptors, which could contribute to a broader pharmacological profile.

Cyclooxygenase (COX): COX enzymes are key to the biosynthesis of prostaglandins (B1171923) and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com Imidazole-containing compounds have been designed and evaluated as selective COX-2 inhibitors. nih.gov For example, a series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives showed selective inhibitory activity against COX-2 in the micromolar range. nih.gov Docking studies have suggested that these compounds can fit into the catalytic pocket of COX-2 and establish effective hydrogen bonding with key residues. nih.gov Similarly, other studies on 1,3,4-oxadiazole (B1194373) derivatives have also demonstrated COX inhibitory activity. nih.govmdpi.com

α-Glucosidase: This enzyme, located in the intestinal brush border, is responsible for the hydrolysis of carbohydrates. researchgate.net Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes by reducing postprandial hyperglycemia. researchgate.netnih.gov Various imidazole and triazole derivatives have been shown to inhibit α-glucosidase. nih.govnih.gov For instance, 4,5-diphenylimidazole-2-thione exhibited non-competitive inhibition of α-glucosidase. nih.gov Structure-activity relationship studies on triazole-bearing bis-hydrazone derivatives revealed that compounds with 3,4-dichloro substitutions were potent inhibitors of both α-amylase and α-glucosidase. nih.gov

The following table summarizes the inhibitory activities of some imidazole and related heterocyclic derivatives against various enzymes.

Compound ClassTarget EnzymeInhibition DataReference(s)
Mesoionic 1,3,4-thiadiazolium-2-aminideTrypanothione ReductaseMI-4-NO(2) showed non-competitive inhibition of L. infantum TryR. nih.gov
2,4-Diaminopyrimidine derivativesL. chagasi PTR1 & DHFR-TSCompetitive inhibitors with Ki values in the low-micromolar range. nih.gov
2,4-Diaminoquinazoline derivativeL. chagasi PTR1Selective inhibitor with a Ki of 0.47 µM. nih.gov
5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazoleCyclooxygenase-2 (COX-2)IC50 values in the range of 0.7-3.6 µM. nih.gov
Triazole-bearing bis-hydrazone with 3,4-diCl substitutionsα-Amylase & α-GlucosidasePotent dual inhibitors. nih.gov
4,5-Diphenylimidazole-2-thioneα-GlucosidaseNon-competitive inhibition with a Ki of 3.5 x 10⁻⁵ M. nih.gov

Structure Activity Relationship Sar Studies of 1 3,4 Dichlorobenzyl 1h Imidazole Derivatives

Impact of Benzyl (B1604629) Moiety Substitution Patterns on Biological Activity

The substitution pattern on the benzyl moiety of 1-benzyl-1H-imidazole derivatives plays a critical role in determining their biological activity. The presence and position of substituents on the phenyl ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Research on related benzimidazole (B57391) structures has shown that the nature of the substituent on the N-1 benzyl group can dictate the compound's efficacy. For instance, in a series of 1-benzyl-1H-benzimidazole analogues, the introduction of different substituents on the benzyl ring led to varied cytotoxic potential. While specific data on 1-(3,4-dichlorobenzyl)-1H-imidazole is part of a broader synthetic effort, general SAR principles from related series can be inferred nih.gov.

Studies on chloroaryloxyalkyl imidazole (B134444) derivatives have highlighted the importance of the chloro-substitution on the phenyl ring for antibacterial activity. The dichlorinated pattern, as seen in the parent compound, is a common feature in many biologically active molecules. The precise positioning of these chlorine atoms at the 3 and 4 positions is often optimized to enhance activity. Semiempirical calculations on similar structures have indicated that negative electrostatic potentials around the phenoxy oxygen and imidazole nitrogen directly influence antibacterial activity against certain strains nih.gov.

The table below illustrates the impact of benzyl substitution on the biological activity of related imidazole and benzimidazole derivatives.

Compound IDN-1 SubstituentBiological ActivityReference
1a BenzylBasic scaffold nih.gov
1b 4-ChlorobenzylEnhanced antibacterial activity nih.gov
1c 2,4-DichlorobenzylPotent antibacterial activity nih.gov
1d 3,4-DichlorobenzylParent compound of interest researchgate.net

This table is illustrative and compiles data from related compound series to infer potential SAR trends for this compound derivatives.

Influence of Imidazole Ring Substitutions on Pharmacological Profiles

Substitutions on the imidazole ring itself are a key strategy for modulating the pharmacological profiles of this class of compounds. The imidazole ring is an aromatic heterocycle susceptible to various chemical modifications that can fine-tune its binding affinity, selectivity, and pharmacokinetic properties thieme-connect.de.

For example, in the development of antifungal agents, modifications to the imidazole core have been extensively studied. A series of novel imidazole derivatives with hydrophobic substituents derived from isoprenoids were synthesized to improve fungicidal activity. These studies demonstrated that the nature of the substituent at the imidazole nitrogen is crucial for both cell membrane-damaging activity and ergosterol (B1671047) biosynthesis inhibition nih.gov.

Furthermore, research on 2-substituted-4,5-diphenyl-1H-imidazoles has shown that modifications at the 2-position can lead to significant anti-inflammatory activity ijpsjournal.com. The introduction of various groups can influence the molecule's ability to interact with specific enzymes or receptors. While the parent compound, this compound, is unsubstituted on the imidazole ring, these findings suggest that introducing substituents at the C2, C4, or C5 positions could be a viable strategy for developing new therapeutic agents with diverse pharmacological activities ijpsjournal.comnih.gov.

The following table summarizes the influence of imidazole ring substitutions on the activity of related compounds.

Compound IDImidazole SubstitutionPharmacological ProfileReference
2a UnsubstitutedParent scaffold researchgate.net
2b 2-Alkyl/ArylPotential for anti-inflammatory, antibacterial activity ijpsjournal.comnih.gov
2c 4,5-DiphenylBasis for anti-inflammatory and antibacterial agents nih.gov
2d N-isoprenoidEnhanced antifungal activity nih.gov

This table provides examples from different imidazole series to illustrate the potential impact of substitutions on the imidazole ring.

Correlation of Physicochemical Descriptors with Biological Response

Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. These studies are instrumental in predicting the activity of new derivatives and in understanding the mechanism of action at a molecular level.

For imidazole and benzimidazole derivatives, several QSAR studies have been conducted to identify the key physicochemical descriptors that govern their biological responses biointerfaceresearch.comnih.gov. Common descriptors include electronic properties (such as HOMO and LUMO energies), steric parameters (like molecular volume and surface area), and lipophilicity (logP).

A QSAR study on a series of imidazole derivatives acting as ORL1 receptor antagonists revealed that parameters like density, surface tension, index of refraction, and the partition coefficient (LogP) were significantly correlated with their activity researchgate.net. In another study on antibacterial chloroaryloxyalkyl imidazoles, a three-parameter equation involving HOMO energy, hydration energy, and the number of primary carbon atoms was found to correlate well with the minimum inhibitory concentration (MIC) nih.gov. These findings underscore the importance of both electronic and steric factors in the biological activity of imidazole-based compounds. The analysis of antifungal imidazolium (B1220033) compounds using rough sets, a method for handling uncertainty in data, also successfully identified key structural attributes for activity nih.gov.

The table below lists some key physicochemical descriptors and their general influence on the biological activity of imidazole derivatives.

Physicochemical DescriptorGeneral Influence on Biological ActivityReference
LogP (Lipophilicity) Affects membrane permeability and solubility. Optimal range is crucial. researchgate.net
HOMO/LUMO Energy Relates to the molecule's ability to donate or accept electrons, influencing receptor interactions. nih.gov
Molecular Weight/Volume Steric bulk can either enhance or hinder binding to the target site. researchgate.net
Hydration Energy Influences the desolvation process upon binding to a receptor. nih.gov

Comparative SAR Across Different Biological Targets

Derivatives of this compound and related structures have been investigated for a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. A comparative analysis of the SAR across these different targets reveals both common and distinct structural requirements.

For antifungal activity , a key mechanism for many imidazole-based drugs is the inhibition of ergosterol biosynthesis. This often requires a specific spatial arrangement of the N-substituted group and the imidazole ring to fit into the active site of lanosterol (B1674476) 14α-demethylase nih.govbiointerfaceresearch.com. The lipophilicity conferred by substituents is a critical factor.

In the context of antibacterial agents , the presence of electron-withdrawing groups, such as the dichloro substitutions on the benzyl ring, appears to be favorable. QSAR studies have shown that electronic properties are significant predictors of antibacterial potency nih.gov.

The table below provides a comparative overview of SAR for different biological targets.

Biological TargetKey Structural RequirementsExample Compound SeriesReference
Antifungal Optimal lipophilicity, specific N-substituent for enzyme binding.Isoprenoid-substituted imidazoles nih.gov
Antibacterial Electron-withdrawing groups on the aryl moiety.Chloroaryloxyalkyl imidazoles nih.gov
Anticancer Planar aromatic systems, potential for DNA interaction, specific substitutions to inhibit kinases.Bisbenzimidazoles, N-substituted benzimidazoles nih.govnih.govnih.gov
Anti-inflammatory Substitutions at the 2-position of the imidazole ring.2-substituted-4,5-diphenyl-1H-imidazoles ijpsjournal.com

This comparative analysis demonstrates the versatility of the imidazole scaffold and how targeted structural modifications can direct its biological activity towards different therapeutic applications.

Computational Chemistry and in Silico Modeling of 1 3,4 Dichlorobenzyl 1h Imidazole and Its Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule (ligand) and a protein's binding site.

Binding Affinity Prediction and Interaction Analysis

Molecular docking studies have been instrumental in evaluating the binding affinities of imidazole (B134444) derivatives against various biological targets. For instance, in the context of antimicrobial research, newly synthesized imidazole derivatives were docked against L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P), a key enzyme in microbial metabolic pathways. The results revealed that these compounds exhibited good binding energies, ranging from -6.91 to -8.01 kJ/mol, suggesting they could be effective inhibitors of this enzyme. arabjchem.org Similarly, docking studies of imidazo[2,1-b]-1,3,4-thiadiazole derivatives against HIV-1 protease showed a wide range of dock scores, with some compounds demonstrating strong affinity for the viral protein. researchgate.net

In another study focused on anticancer activity, a novel imidazole derivative, 4,5-diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trichlorophenyl)-1H-imidazole, was evaluated against the estrogen receptor, which is overexpressed in many liver cancers. bibliotekanauki.pl The docking analysis helped to elucidate the binding mode and affinity of the compound within the receptor's active site, providing a rationale for its observed cytotoxicity in HepG2 human liver cancer cells. bibliotekanauki.pl Furthermore, studies on other imidazole-based compounds have shown significant binding energies with various protein targets. For example, an imidazole-based azo molecule exhibited binding energies between -8.7 and -9.6 kcal/mol with selected anticancer and antibacterial protein targets. nih.gov

These studies collectively demonstrate the power of molecular docking in predicting the binding affinity of 1-(3,4-dichlorobenzyl)-1H-imidazole analogs and analyzing their interaction patterns, which is a critical step in drug discovery.

Identification of Key Active Site Residues

A crucial outcome of molecular docking is the identification of key amino acid residues within the target's active site that are essential for ligand binding. For example, in the study of furan-derived imidazole compounds as potential anti-inflammatory agents, docking against the COX-2 enzyme revealed hydrogen bond interactions with Arg121 and Tyr356. jbiochemtech.com These interactions are significant as they are also observed with approved nonsteroidal anti-inflammatory drugs (NSAIDs). jbiochemtech.com

Similarly, docking of imidazole derivatives against GlcN-6-P synthase showed that some compounds formed hydrogen bonds with key residues like Thr352 and Lys603, while others did not form any hydrogen bonds. researchgate.net This highlights the importance of specific substitutions on the imidazole scaffold for effective interaction with the active site. The identification of these key residues provides valuable information for optimizing the chemical structure of the ligands to enhance their binding affinity and selectivity.

Quantum Chemical Calculations

Quantum chemical calculations provide detailed insights into the electronic structure and properties of molecules, which are fundamental to their reactivity and interactions.

Electronic Structure Elucidation (e.g., HOMO-LUMO Analysis, NBO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key quantum chemical descriptors that relate to the electron-donating and accepting abilities of a molecule, respectively. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.netchalcogen.ro

Quantum chemical calculations, often performed using Density Functional Theory (DFT), have been used to study the electronic properties of various imidazole derivatives. For instance, the HOMO-LUMO energy gap of different compounds can be calculated to predict their relative stability and reactivity. researchgate.netnih.gov Natural Bond Orbital (NBO) analysis is another powerful tool that provides information about charge transfer and intramolecular interactions, which contribute to the stability of the molecule. chalcogen.rodergipark.org.tr NBO analysis can reveal hyperconjugative interactions and the delocalization of electron density within the molecule. dergipark.org.tr

For example, in a study of an imidazole-based azo molecule, quantum chemical calculations were used to analyze its molecular structure, electronic transition absorption wavelengths, and molecular electrostatic potential (MEP). nih.gov These calculations provide a comprehensive understanding of the molecule's electronic landscape and its potential for interaction with biological targets.

Theoretical Spectroscopic Characterization

Quantum chemical calculations can also be used to predict the spectroscopic properties of molecules, such as their infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the interpretation of the experimental spectra. researchgate.netresearchgate.net

For a series of imidazole derivatives with antiproliferative activity, DFT calculations were used to compute their NMR chemical shifts. researchgate.net The calculated values showed good agreement with the experimental data, validating the computational methodology. researchgate.net Similarly, for a Cu(II) complex with an N-allylimidazole ligand, DFT calculations were employed to support the experimental spectroscopic and structural findings. researchgate.net Theoretical vibrational analysis helps in assigning the observed spectral bands to specific molecular vibrations. ijcce.ac.ir

Molecular Dynamics Simulations for Conformational Stability and Binding

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and binding stability of ligands within protein active sites over time. nih.govnih.gov This method complements the static picture provided by molecular docking.

MD simulations can be used to assess the stability of the ligand-protein complex, the flexibility of different parts of the protein, and the persistence of key interactions identified in docking studies. nih.govresearchgate.netphyschemres.org For example, a 100 ns MD simulation was used to evaluate the binding stability of thiazole (B1198619) inhibitors in a protein's active site. physchemres.org The root-mean-square deviation (RMSD) of the protein and ligand atoms is often monitored to assess the stability of the simulation. nih.gov

In a study of novel 4-aminoquinoline (B48711) imidazole analogues, MD simulations revealed that certain compounds stabilized the target protein more effectively than the standard drug chloroquine. researchgate.net The simulations also showed that the new compounds maintained a higher number of hydrogen bonds with the protein over the simulation time, suggesting a more stable binding. researchgate.net Furthermore, MD simulations can reveal conformational changes in the protein upon ligand binding, which can be crucial for its function. nih.gov The study of protein instability during processes like freezing has also been investigated using multi-scale MD simulations, highlighting the versatility of this technique. researchgate.net

In Silico ADMET Profiling for Compound Optimization

In the process of drug discovery and development, the optimization of a compound's pharmacokinetic and safety profile is as crucial as its pharmacological activity. In silico ADMET prediction has become an indispensable tool, offering a rapid and cost-effective means to evaluate the potential of drug candidates at an early stage. immunocure.usosdd.net For imidazole derivatives, a class of heterocyclic compounds with broad therapeutic applications, computational models are extensively used to predict their drug-likeness and ADMET properties. nih.govnih.gov

The goal of in silico ADMET profiling is to identify and filter out compounds with unfavorable characteristics, thereby reducing the likelihood of late-stage failures in clinical trials. osdd.netnih.gov This computational screening is performed using a variety of software and web-based tools that employ quantitative structure-activity relationship (QSAR) models and machine learning algorithms. immunocure.ussygnaturediscovery.com These tools analyze the chemical structure of a compound to predict its behavior in the human body.

Key parameters evaluated during the in silico ADMET profiling of imidazole analogs include:

Absorption:

Human Intestinal Absorption (HIA): Predicts the extent to which a compound will be absorbed from the gut into the bloodstream.

Caco-2 Permeability: An in vitro model that simulates the human intestinal barrier. Computational models predict a compound's ability to cross this barrier.

P-glycoprotein (P-gp) Substrate and Inhibitor Prediction: P-gp is a transporter protein that can pump drugs out of cells, affecting their absorption and distribution. In silico tools predict whether a compound is likely to be a substrate or inhibitor of P-gp.

Distribution:

Blood-Brain Barrier (BBB) Penetration: Predicts the ability of a compound to cross the protective barrier of the central nervous system. This is a critical parameter for drugs targeting the brain and for assessing potential neurological side effects.

Plasma Protein Binding (PPB): Estimates the extent to which a compound will bind to proteins in the blood. This is important as only the unbound fraction of a drug is typically active.

Metabolism:

Cytochrome P450 (CYP) Inhibition: Predicts the potential of a compound to inhibit major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.

Site of Metabolism (SOM) Prediction: Identifies the most likely atoms in a molecule to be metabolized by CYP enzymes.

Excretion:

Predictions related to the clearance and elimination pathways of a compound from the body are often part of more complex pharmacokinetic modeling.

Toxicity:

Ames Mutagenicity: Predicts the mutagenic potential of a compound, which can indicate carcinogenic risk.

Carcinogenicity: Assesses the likelihood of a compound causing cancer.

Hepatotoxicity: Predicts the potential for a compound to cause liver damage.

hERG (human Ether-à-go-go-Related Gene) Inhibition: Predicts the risk of a compound blocking the hERG potassium channel, which can lead to serious cardiac arrhythmias.

Drug-Likeness and Physicochemical Properties: In addition to ADMET properties, computational models also evaluate a compound's "drug-likeness" based on established rules and filters. These help to ensure that the compound has physicochemical properties amenable to oral bioavailability and development as a drug. gardp.org Commonly used filters include:

Lipinski's Rule of Five: A set of rules based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.netwikipedia.org

Veber's Rules: Focus on the number of rotatable bonds and the polar surface area (PSA).

Ghose Filter, Egan's Rule, and Muegge's Criteria: Other commonly used filters for assessing drug-likeness. nih.gov

For a compound like this compound, a typical in silico ADMET profiling would involve submitting its chemical structure to various predictive software. The output would be a series of predictions for the parameters listed above, often presented in a tabular format. These predictions would then be used to assess its potential as a drug candidate and to guide any necessary chemical modifications to improve its ADMET profile. Without specific research data, a hypothetical data table cannot be provided.

Translational Research Applications: 1 3,4 Dichlorobenzyl 1h Imidazole As a Research Probe and Lead Compound

Design and Development of Next-Generation Therapeutics

The design of novel therapeutics is a cornerstone of medicinal chemistry, and the imidazole (B134444) ring is considered a "privileged scaffold" due to its versatile nature. nih.gov Its five-membered heterocyclic structure contains two nitrogen atoms, which can act as hydrogen bond donors and acceptors, allowing for multiple points of interaction with biological targets like enzymes and receptors. nih.govsemanticscholar.orgresearchgate.net The electron-rich character of the imidazole core further facilitates binding to a variety of biological macromolecules. nih.gov

The development process for next-generation therapeutics based on the 1-(3,4-dichlorobenzyl)-1H-imidazole scaffold involves several key strategies:

Pharmacophore Hybridization: This approach involves combining the imidazole core with other known pharmacophores to create hybrid molecules with potentially enhanced or novel activities. For instance, researchers have designed and synthesized imidazole-1,2,3-triazole hybrids, linking two potent heterocyclic systems to develop new anticancer agents. nih.gov

Structure-Based Design: Modern drug design often relies on understanding the three-dimensional structure of a biological target. By using techniques like molecular docking, chemists can predict how a molecule like this compound and its derivatives will bind to a specific protein's active site. nih.govnih.gov This allows for the rational design of modifications to the scaffold—for example, altering the substitution pattern on the benzyl (B1604629) ring or the imidazole core—to optimize binding affinity and selectivity. nih.gov

The table below provides examples of how different imidazole-based scaffolds have been designed for therapeutic purposes.

Therapeutic Candidate/ScaffoldDesign StrategyTarget/Intended ActionReference
Imidazole-1,2,3-triazole hybridsPharmacophore hybridizationAnticancer activity; Glycogen synthase kinase-3β (GSK-3β) inhibition nih.gov
1-hydroxy-2,4,5-triaryl imidazolesLead-based optimization (modification of SB202190)Anti-cytokine agents; p38α MAP kinase inhibition nih.gov
1-Substituted-2-aryl imidazolesScaffold modification for target specificityTubulin-targeted anticancer agents mdpi.com
2-phenyl benzimidazole (B57391) derivativesScaffold modification and evaluationAnticancer activity; VEGFR-2 inhibition mdpi.com

Scaffold Utilization in Diverse Pharmacological Areas

The imidazole nucleus is a fundamental component in numerous compounds spanning a wide spectrum of pharmacological activities. ontosight.ainih.govbiomedpharmajournal.orgnih.gov This versatility is a testament to the scaffold's ability to be chemically modified to interact with a diverse array of biological targets. The structural framework of this compound is thus a valuable starting point for exploring various therapeutic applications.

Anticancer Activity: The imidazole scaffold is a prominent feature in many anticancer agents. nih.govjchemrev.com Derivatives have been developed to target various mechanisms involved in cancer progression, including:

Kinase Inhibition: Many imidazole-containing compounds act as inhibitors of protein kinases, such as VEGFR-2 and EGFR, which are crucial for tumor growth and angiogenesis. mdpi.com

Tubulin Polymerization Inhibition: Some imidazole derivatives disrupt the formation of microtubules, essential components of the cellular skeleton, thereby arresting cell division in cancer cells. nih.gov

DNA Interaction: Certain molecules are designed to interact with and stabilize DNA secondary structures, like G-quadruplexes, which are implicated in cancer cell proliferation. nih.gov

Antimicrobial Activity: Imidazole derivatives are well-established as effective antimicrobial agents. ontosight.aibiomedpharmajournal.org

Antifungal: The imidazole scaffold is the basis for many widely used antifungal drugs that inhibit the synthesis of ergosterol (B1671047), a vital component of fungal cell membranes.

Antibacterial: Researchers have synthesized novel benzimidazole derivatives that show potent activity against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of Staphylococcus aureus. nih.gov

Antiparasitic: The imidazole-containing drug metronidazole (B1676534) is a key therapeutic for various protozoal infections. nih.govbiomedpharmajournal.org

Other Pharmacological Areas: Beyond cancer and infectious diseases, the imidazole scaffold is being explored for:

Anti-inflammatory Activity: By inhibiting enzymes like COX-2, imidazole derivatives can reduce inflammation. nih.gov

Antiviral Properties: The scaffold has been investigated for activity against various viruses, including HIV, by targeting viral enzymes like integrase. jchemrev.com

Antihypertensive and Antihistaminic Effects: The imidazole ring is present in drugs designed to treat high blood pressure and allergic reactions. nih.govnih.gov

The table below summarizes the diverse applications of the imidazole scaffold.

Pharmacological AreaExample Compound/Derivative ClassMechanism of ActionReference(s)
AnticancerImidazole-thiazole derivativesMicrotubule destabilization nih.gov
AnticancerBenzimidazole-pyrazole derivativesEGFR kinase inhibition mdpi.com
AntibacterialN-substituted 6-chloro-1H-benzimidazolesDihydrofolate reductase inhibition nih.gov
AntifungalImidazole-based compoundsInhibition of ergosterol synthesis ontosight.aibiomedpharmajournal.org
Anti-inflammatoryImidazole derivativesCOX-2 inhibition nih.gov
Antiviral (HIV)5-carbonyl-1H-imidazole-4-carboxamidesInhibition of HIV-1 integrase interaction with LEDGF/p75 jchemrev.com

Strategies for Overcoming Drug Resistance in Pathogens and Cancer

The emergence of drug resistance in both pathogenic microbes and cancer cells is a major global health challenge that undermines the effectiveness of existing therapies. The development of novel compounds based on scaffolds like this compound is a critical strategy to address this problem. The chemical versatility of the imidazole ring allows for the design of molecules that can circumvent or overcome known resistance mechanisms. nih.govresearchgate.net

One key approach is the development of agents that target novel cellular pathways or have multiple mechanisms of action. For instance, in oncology, some imidazole derivatives have been shown to re-sensitize cancer cells that have acquired resistance to conventional chemotherapies. researchgate.net This could be achieved by inhibiting proteins involved in drug efflux pumps or by activating alternative cell death pathways.

In the context of infectious diseases, research has focused on creating imidazole-based compounds effective against resistant strains. A study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives demonstrated potent antibacterial activity against MRSA, a notoriously difficult-to-treat pathogen. nih.gov These compounds were predicted to act by inhibiting dihydrofolate reductase, a different target than that of many beta-lactam antibiotics, thus providing an alternative strategy to combat resistance. nih.gov Furthermore, certain 1H-1,2,4-triazole and imidazole derivatives are specifically noted for their therapeutic potential against drug-resistant pathogens. researchgate.net

Repurposing Potential of Imidazole Scaffolds in Research

Drug repurposing, or finding new uses for existing compounds, is an increasingly important strategy in pharmaceutical research. It can significantly reduce the time and cost associated with drug development. The imidazole scaffold, as exemplified by this compound, is an ideal candidate for such exploration due to the vast range of biological activities associated with its derivatives. nih.govnih.gov

A compound initially synthesized for a specific purpose, such as an antifungal, might possess unforeseen activity against other targets, like cancer cell lines or viral enzymes. nih.gov The broad-spectrum biological activity of imidazoles means that a library of such compounds can be screened against a wide variety of diseases. nih.govbiomedpharmajournal.org For example, a compound designed as a kinase inhibitor for cancer could potentially be repurposed as an anti-inflammatory agent if the targeted kinase also plays a role in inflammatory pathways. The inherent ability of the imidazole ring to interact with diverse biological targets makes it a rich source for discovering new therapeutic applications for established molecules. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.